molecular formula C20H17N3O3S B11068380 4-Amino-5-[(3,4-dimethoxyphenyl)carbonyl]-2-(phenylamino)thiophene-3-carbonitrile

4-Amino-5-[(3,4-dimethoxyphenyl)carbonyl]-2-(phenylamino)thiophene-3-carbonitrile

Cat. No.: B11068380
M. Wt: 379.4 g/mol
InChI Key: AVZKZAPJUCREFF-UHFFFAOYSA-N
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Description

4-AMINO-2-ANILINO-5-(3,4-DIMETHOXYBENZOYL)-3-THIENYL CYANIDE is a complex organic compound that belongs to the class of thienyl cyanides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of multiple functional groups, such as amino, anilino, dimethoxybenzoyl, and cyanide, makes this compound a versatile intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-2-ANILINO-5-(3,4-DIMETHOXYBENZOYL)-3-THIENYL CYANIDE typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzoyl chloride with 2-anilino-3-thiophenecarboxylic acid, followed by the introduction of the amino group through nucleophilic substitution. The final step involves the addition of a cyanide group using reagents such as sodium cyanide or potassium cyanide under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-2-ANILINO-5-(3,4-DIMETHOXYBENZOYL)-3-THIENYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino and anilino groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-AMINO-2-ANILINO-5-(3,4-DIMETHOXYBENZOYL)-3-THIENYL CYANIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-AMINO-2-ANILINO-5-(3,4-DIMETHOXYBENZOYL)-3-THIENYL CYANIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-AMINO-2-ANILINO-5-(3,4-DIMETHOXYBENZOYL)-3-THIENYL METHYL: Similar structure but with a methyl group instead of a cyanide group.

    4-AMINO-2-ANILINO-5-(3,4-DIMETHOXYBENZOYL)-3-THIENYL ETHYL: Similar structure but with an ethyl group instead of a cyanide group.

Uniqueness

The presence of the cyanide group in 4-AMINO-2-ANILINO-5-(3,4-DIMETHOXYBENZOYL)-3-THIENYL CYANIDE makes it unique compared to its analogs. This functional group can significantly influence the compound’s reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H17N3O3S

Molecular Weight

379.4 g/mol

IUPAC Name

4-amino-2-anilino-5-(3,4-dimethoxybenzoyl)thiophene-3-carbonitrile

InChI

InChI=1S/C20H17N3O3S/c1-25-15-9-8-12(10-16(15)26-2)18(24)19-17(22)14(11-21)20(27-19)23-13-6-4-3-5-7-13/h3-10,23H,22H2,1-2H3

InChI Key

AVZKZAPJUCREFF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC=CC=C3)C#N)N)OC

Origin of Product

United States

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